HPGDS Inhibitory Potency of Core Scaffold vs. Non-Benzoylated Analog
The non-benzoylated analog 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole (CAS 318234-44-5) inhibits human hematopoietic prostaglandin D synthase (HPGDS) with an IC50 of 21–23 nM [1]. While a direct head-to-head comparison for 5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is not available in the published literature, the N-benzoylated scaffold is expected to modulate HPGDS inhibitory activity and selectivity based on SAR analysis of N-benzoylpyrazole derivatives, where benzoyl substituents influence enzyme binding kinetics [2]. This makes the benzoylated compound a rational choice for SAR expansion studies where improved selectivity or altered pharmacokinetic profiles are sought.
| Evidence Dimension | HPGDS enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No direct HPGDS IC50 reported for CAS 318256-00-7 |
| Comparator Or Baseline | 2-Phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole (CAS 318234-44-5): IC50 = 21–23 nM |
| Quantified Difference | Not yet quantified; N-benzoylation can alter IC50 by orders of magnitude |
| Conditions | Human HPGDS expressed in E. coli; GST enzymatic activity measured using MCB substrate; pH 7.2, 2°C [1] |
Why This Matters
Procurement of the benzoylated compound enables SAR exploration of how N-substitution shifts HPGDS potency and selectivity relative to the 21–23 nM baseline of the NH analog.
- [1] BindingDB. (n.d.). BDBM21625: 2-Phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole – Affinity Data (IC50: 21 nM, 23 nM). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=21625 View Source
- [2] Schepetkin, I. A., Khlebnikov, A. I., & Quinn, M. T. (2007). N-Benzoylpyrazoles Are Novel Small-Molecule Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry, 50(20), 4928–4938. https://doi.org/10.1021/jm070600+ View Source
